molecular formula C10H16O4 B8007023 2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER

2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER

Cat. No.: B8007023
M. Wt: 200.23 g/mol
InChI Key: FWSFXYKXVDMKSO-UHFFFAOYSA-N
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Description

2-Methyl-Hexahydro-Furo[2,3-b]furan-3-carboxylic Acid Ethyl Ester is a bicyclic furan derivative featuring a fused hexahydrofurofuran core with a methyl substituent and an ethyl ester group. The ethyl ester moiety enhances solubility and modulates reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-methyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-12-9(11)8-6(2)14-10-7(8)4-5-13-10/h6-8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSFXYKXVDMKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC2C1CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Oxycarbonylmethylene Reagents

The foundational approach, detailed in patent EP1448567B1, begins with a protected glyceraldehyde derivative (Formula 1a, where P₁ and P₂ are hydroxy-protecting groups). Condensation with an oxycarbonylmethylene reagent (e.g., ethyl glyoxylate) under Knoevenagel conditions forms α,β-unsaturated esters (Formula 2a). Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) at 50–65°C preheat the intermediate to enhance reactivity.

  • Reagent addition order : Adding the oxycarbonylmethylene reagent prior to dehydrating agents (e.g., DBU) minimizes side reactions, achieving yields >80%.

Nitromethane Addition and Nef Reaction

Subsequent nitromethane addition to the α,β-unsaturated ester proceeds via Michael addition, forming nitroalkane intermediates (Formula 3a/b). Stereoselectivity is governed by the base (e.g., sodium methoxide) and solvent (methanol), favoring the syn-adduct. The Nef reaction then converts the nitro group to a formyl moiety using a two-step acid-base protocol:

  • Base treatment : Aqueous NaOH deprotonates the nitro group.

  • Acidic hydrolysis : Concentrated HCl in ethanol cleaves the nitro group to a carbonyl, concurrently removing hydroxy-protecting groups (P₁/P₂) and triggering intramolecular acetalization.

Cyclization and Esterification

The formyl intermediate undergoes cyclization in acidic media (HCl/H₂SO₄) at –18°C to room temperature, forming the bicyclic furan core. Ethanol esterification of the resultant carboxylic acid (via Fischer esterification) introduces the ethyl ester group. This step achieves >90% enantiomeric excess when starting from optically pure glyceraldehyde.

Palladium-Catalyzed Intramolecular Acetalization

Carbonyl-Ene Reaction with Isopentenyl Alcohol

A divergent route, reported by European Journal of Organic Chemistry, employs isopentenyl alcohol as the starting material. Lewis acid-catalyzed (e.g., SnCl₄) carbonyl-ene reaction with ethyl glyoxylate yields a diol intermediate. Key advantages include:

  • Stereochemical control : The endo transition state directs substituents to the cis orientation, ensuring correct methyl placement.

  • Functional group tolerance : Ethyl ester groups remain intact under reaction conditions.

Wacker-Type Cyclization

Deprotection of the diol (e.g., TBAF-mediated cleavage of silyl ethers) precedes palladium(II)-catalyzed acetalization. Using PdCl₂ in aqueous DMF at 60°C, the diol cyclizes to form the furofuran skeleton. Ethanol is introduced post-cyclization via ester exchange, though direct incorporation of ethyl glyoxylate in the ene reaction streamlines the process.

Scalable Industrial Process from Isocitrate Derivatives

Lactonization and Anhydride Formation

As demonstrated in Organic Process Research & Development, potassium isocitrate undergoes acid-catalyzed lactonization in MeTHF, forming a bicyclic lactone. Dean–Stark distillation removes water, driving the equilibrium toward lactone formation (yield: 95%). Subsequent treatment with acetic anhydride converts the lactone to a reactive anhydride intermediate.

Esterification and Final Cyclization

The anhydride reacts with ethanol under basic conditions (e.g., pyridine) to yield the ethyl ester. Final cyclization via acid-catalyzed transacetalization (HCl in MeTHF) completes the synthesis. This method emphasizes scalability, with MeTHF enabling efficient solvent recovery and minimal salt byproducts.

Comparative Analysis of Methodologies

Parameter Patent Route Palladium Route Industrial Route
Starting MaterialProtected glyceraldehydeIsopentenyl alcoholPotassium isocitrate
Key StepNef reactionWacker cyclizationLactonization
Stereoselectivity>90% eeCis selectivityRacemic (requires resolution)
Yield (Overall)65–70%50–60%80–85%
ScalabilityHighModerateHigh
Cost DriversChiral precursorsPd catalystsSolvent recovery

Critical Considerations for Process Optimization

Protecting Group Strategy

The patent route utilizes tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection, ensuring stability during acidic cyclization. Alternatives like benzyl ethers require hydrogenolysis, complicating scalability.

Solvent Impact on Cyclization

MeTHF in the industrial route enhances lactone formation via azeotropic water removal, whereas THF in the patent method optimizes nitromethane addition kinetics.

Catalytic Efficiency

Palladium-based methods suffer from catalyst costs (∼$300/g for PdCl₂), necessitating efficient recycling. In contrast, acid-catalyzed routes use inexpensive HCl or H₂SO₄.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Agents
Hexahydrofuro[2,3-b]furan derivatives are being investigated for their role as antiviral agents. Specifically, compounds related to 2-methyl-hexahydro-furo[2,3-b]furan-3-carboxylic acid ethyl ester have shown promise in the development of retroviral protease inhibitors. These inhibitors are crucial in the treatment of HIV and other viral infections by preventing the replication of viruses within host cells .

2. Synthesis of Drug Candidates
The compound serves as an intermediate in the synthesis of several pharmaceutical agents. For instance, it is utilized in the production of Darunavir, an antiretroviral medication used to treat HIV. The efficient synthesis of hexahydrofuro derivatives has been documented to yield high diastereoselectivity, making it a valuable precursor in drug development .

Materials Science Applications

1. Polymer Chemistry
The unique furan structure allows for the incorporation of this compound into polymer matrices. This incorporation can enhance the properties of polymers, such as thermal stability and mechanical strength. Research indicates that furan-based polymers exhibit improved performance in various applications, including coatings and adhesives .

2. Green Chemistry
The synthesis of this compound aligns with principles of green chemistry due to its potential for renewable feedstock utilization. The use of biomass-derived furan compounds in polymer production contributes to sustainable practices by reducing reliance on fossil fuels .

Organic Synthesis Applications

1. Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules. Its reactivity allows for various transformations, including oxidation and functional group modifications, facilitating the synthesis of diverse chemical entities .

2. Stereochemical Studies
The compound's stereochemistry is a focal point in studies aimed at understanding stereoselective reactions. Its unique configuration allows researchers to explore mechanisms of chirality and develop methodologies for synthesizing stereochemically pure compounds .

Case Studies

Study Focus Findings
Study on Antiviral Activity Evaluation of hexahydrofuro derivativesIdentified potent inhibitors against HIV protease with promising IC50 values.
Synthesis Methodology Diastereoselective synthesisAchieved up to 98% selectivity in producing hexahydrofuro derivatives for drug development.
Polymer Enhancement Furan-based polymer propertiesDemonstrated improved thermal stability and mechanical properties when incorporating furan derivatives into polymer matrices.

Mechanism of Action

The mechanism of action of ethyl 2-methylhexahydrofuro[2,3-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-Based Esters

Compound Core Structure Substituents Key Features Reference
Target Compound Furo[2,3-b]furan Methyl, ethyl ester Bicyclic, saturated -
2AC Oxetane Methoxy-2-oxoethyl High ring strain
2AD THF Methoxy-2-oxoethyl Monocyclic, flexible
YZ9 Coumarin 7-hydroxy, ethyl ester Aromatic, planar

Functional Group Variations: Ester vs. Amide Derivatives

The ethyl ester group in the target compound contrasts with amide-containing analogues, such as 2-(2-chloro-acetylamino)-4-(5-methyl-furan-2-yl)-thiophene-3-carboxylic acid ethyl ester (). Similarly, furylacetic acid derivatives () retain carboxylic acid groups, which may offer superior bioactivity but require esterification for prodrug strategies .

Biological Activity

2-Methyl-Hexahydro-Furo[2,3-b]Furan-3-Carboxylic Acid Ethyl Ester (often referred to as the ethyl ester derivative of hexahydrofuro[2,3-b]furan-3-carboxylic acid) is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fused furan ring system. Its molecular formula is C11H16O3C_{11}H_{16}O_3, and it possesses unique stereochemistry that may influence its biological activity.

1. Antimicrobial Activity

Research has indicated that derivatives of furan compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 1 to 8 µg/mL for structurally similar compounds .

2. Antitumor Activity

The ethyl ester derivative has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting that it may act as an antiproliferative agent. Specific compounds within the furan family have been reported to exhibit IC50 values in the low micromolar range against human carcinoma cells, indicating significant potential for further development as anticancer agents .

3. Neuroprotective Effects

Some studies suggest that furan derivatives may possess neuroprotective properties, potentially through antioxidative mechanisms. Compounds with similar structures have been observed to protect neuronal cells from oxidative stress-induced damage at concentrations as low as 3 µM . This aspect of biological activity is particularly relevant in the context of neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Modulation of Signaling Pathways : Furan derivatives may interact with cellular signaling pathways that regulate apoptosis and cell cycle progression.
  • Antioxidative Mechanisms : The potential antioxidative properties contribute to neuroprotective effects by reducing oxidative stress in neuronal tissues.

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of furan derivatives exhibited significant antibacterial activity against multi-drug resistant strains, with MIC values indicating effective inhibition at low concentrations.
  • Antitumor Screening : In vivo studies using animal models showed that specific furan derivatives resulted in reduced tumor size and increased survival rates compared to control groups.

Data Summary

Biological Activity Effect MIC/IC50 Values
AntimicrobialEffective against S. aureus and E. coli1-8 µg/mL
AntitumorCytotoxic to various cancer cell linesIC50 ~ 0.07 µM
NeuroprotectiveProtects against oxidative stressEffective at 3 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-methyl-hexahydro-furo[2,3-b]furan-3-carboxylic acid ethyl ester?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of precursor molecules. For example, hexahydrofuran derivatives can be synthesized via HCl-mediated hydrolysis followed by extraction (dichloromethane), sodium bicarbonate washing, and purification via silica gel chromatography. Yield optimization often requires controlling reaction time and temperature . Similar frameworks, such as boron trifluoride-catalyzed cyclization of hydroxy acids, have been reported for related furanoid systems .

Q. How is the structural elucidation of this compound achieved using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and ring fusion patterns. For instance, hexahydrofurofuran derivatives exhibit distinct splitting patterns for bridgehead protons (δ 3.5–5.0 ppm) and carbonyl carbons (δ 170–175 ppm). Mass spectrometry (HRMS) further validates molecular weight and fragmentation pathways .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is widely used. Mobile phases often combine acetonitrile and acidic buffers (e.g., 0.1% formic acid) to resolve polar furan derivatives. Method validation includes linearity (R² > 0.995), recovery (>90%), and limit of detection (<1 µg/mL) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict stereochemical outcomes in the synthesis of hexahydrofurofuran derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and Gibbs free energy barriers to predict enantioselectivity. For example, steric effects in cyclization steps can be quantified using Mulliken charges and frontier molecular orbital (FMO) analysis .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed via 2D techniques (COSY, HSQC, HMBC) and isotopic labeling. For instance, deuterated solvents and NOESY experiments clarify spatial proximity of methyl and furan protons in crowded spectra .

Q. How does pH influence the stability and reactivity of this ester in aqueous enzymatic systems?

  • Methodological Answer : Enzymatic hydrolysis studies (e.g., esterases) reveal pH-dependent activity. At pH 6.2–7.4, the ester remains stable, but alkaline conditions (pH > 8) promote hydrolysis. Kinetic assays (UV-Vis monitoring of carboxylic acid release) quantify degradation rates .

Q. What metabolic pathways are hypothesized for this compound based on in vitro models?

  • Methodological Answer : Liver microsomal assays (e.g., rat S9 fractions) identify phase I metabolites via oxidation (cytochrome P450) and phase II conjugates (glucuronidation). LC-MS/MS detects intermediates like hydroxylated furans and sulfated derivatives .

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